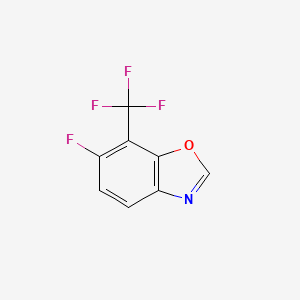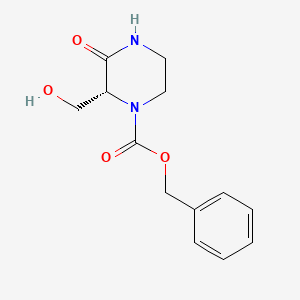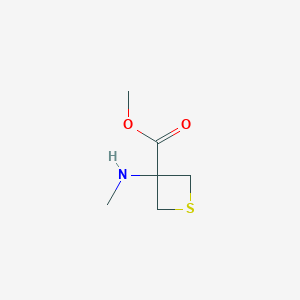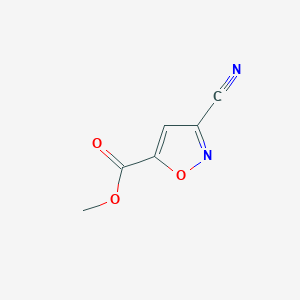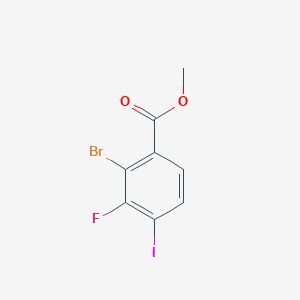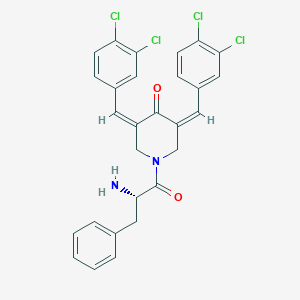![molecular formula C19H20FNO B12853979 3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12853979.png)
3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] is a complex organic compound that features a spiro linkage between an isobenzofuran and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves multiple steps, starting with the preparation of the isobenzofuran and piperidine precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets. The compound’s fluorobenzyl group can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity. The piperidine ring may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- **1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 2-fluoropyridine
- Benzofuran derivatives
Uniqueness
3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This makes it a valuable compound for developing new drugs and materials with specific desired characteristics.
Propiedades
Fórmula molecular |
C19H20FNO |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-[(2-fluorophenyl)methyl]spiro[1H-2-benzofuran-3,4'-piperidine] |
InChI |
InChI=1S/C19H20FNO/c20-17-8-4-1-5-14(17)13-18-15-6-2-3-7-16(15)19(22-18)9-11-21-12-10-19/h1-8,18,21H,9-13H2 |
Clave InChI |
AVNHNIFEPLSUML-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12C3=CC=CC=C3C(O2)CC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853898.png)
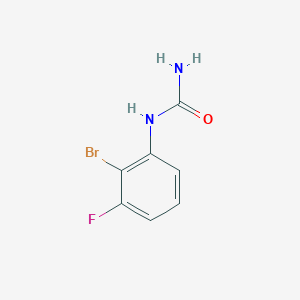
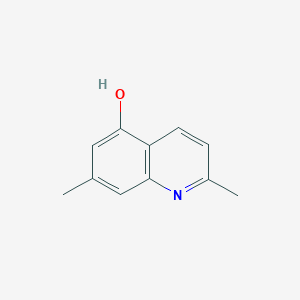
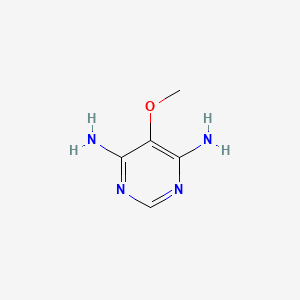
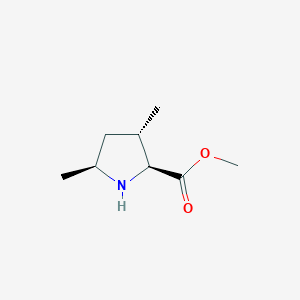
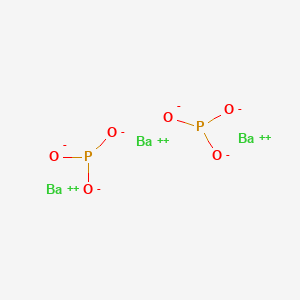
![3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one](/img/structure/B12853919.png)
